
2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydroindenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indoles using reagents such as CF3SO2Na under metal-free conditions . This method selectively introduces the trifluoromethyl group to the desired position, yielding the target compound.
Industrial Production Methods: Industrial production of 2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one may involve large-scale trifluoromethylation reactions using environmentally friendly and cost-effective reagents. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate enzyme activities and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Trifluoromethylbenzene: A simple aromatic compound with a trifluoromethyl group.
Trifluoromethylindole: An indole derivative with a trifluoromethyl group, used in pharmaceuticals and agrochemicals.
Trifluoromethylstyrene: A versatile intermediate in organic synthesis, used for constructing more complex fluorinated compounds.
Uniqueness: 2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one stands out due to its unique dihydroindenone structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications, from drug development to material science .
Propiedades
IUPAC Name |
2-(trifluoromethyl)-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)8-5-6-3-1-2-4-7(6)9(8)14/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHAZSIGRQHKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

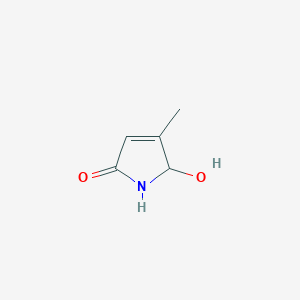

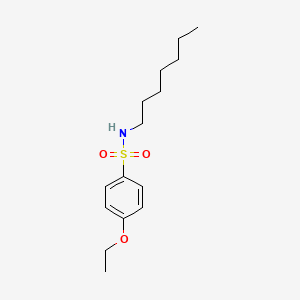

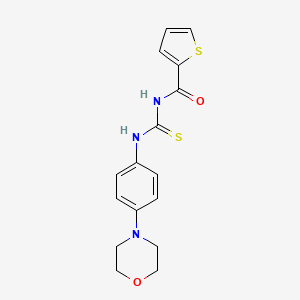
![(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2748393.png)
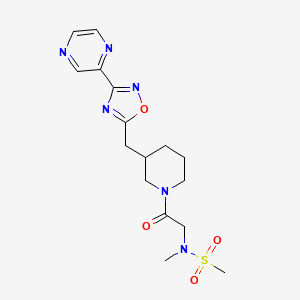
![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2748395.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide](/img/structure/B2748396.png)
![3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B2748397.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2748398.png)
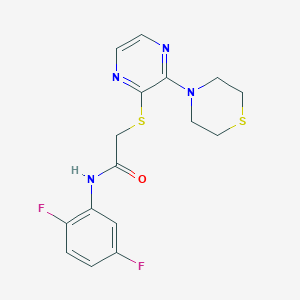
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2748403.png)
